molecular formula C8H3F5O B2938672 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-34-6

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B2938672
CAS RN: 134099-34-6
M. Wt: 210.103
InChI Key: SEBPODPGYAOCAN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3F5O . It is a reagent used as an electrophilic component in a wide array of reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H3F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H . The molecular weight of this compound is 210.1 .


Physical And Chemical Properties Analysis

The physical form of this compound is a clear liquid . It should be stored at ambient temperature .

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is used as a reagent in organic synthesis and as a building block for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other organic compounds. In addition, this compound is used in the synthesis of polymers, dyes, and pigments. It has also been used in the development of fluorescent probes and in the production of nanomaterials.

Advantages and Limitations for Lab Experiments

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. However, this compound is a volatile compound, and it can be toxic if not handled properly. In addition, it is sensitive to light and air, and it must be stored in a cool, dark place.

Future Directions

In the future, 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde may be used in the development of more efficient catalysts for organic reactions. It may also be used in the synthesis of new compounds with potential pharmaceutical applications. In addition, this compound may be used in the development of new materials with improved properties, such as increased strength or improved electrical conductivity. Finally, this compound may be used in the development of new fluorescent probes and nanomaterials.

Synthesis Methods

2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is synthesized through the reaction of 2,6-difluorobenzaldehyde and trifluoromethyl iodide in the presence of sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by recrystallization. This method is simple and efficient, and yields a high purity product.

Safety and Hazards

The safety information for 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBPODPGYAOCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134099-34-6
Record name 2,6-difluoro-4-(trifluoromethyl)benzaldehyde
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